无水辛伐他汀

描述

Synthesis Analysis

Simvastatin is obtained by synthesis from lovastatin by replacement of 2-methylbutyryl side chain with 2,2-dimethylbutyryl group . A noninfringing synthesis of simvastatin, starting from lovastatin, has been presented. This synthesis features the protection of the free hydroxyl group of the lovastatin with 3,4-dihydro-2H-pyran (DHP) and opening of the lactone ring with n-BuNH2 to afford amide 4 as a key intermediate .Molecular Structure Analysis

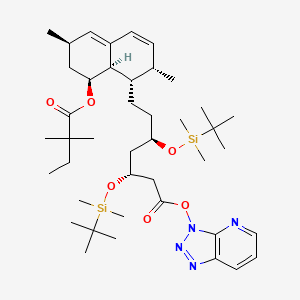

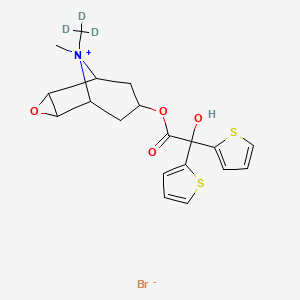

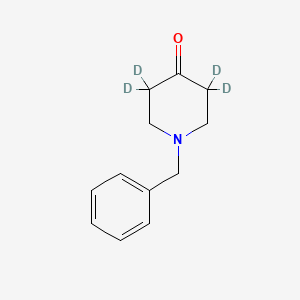

The molecular structure of Anhydro simvastatin is characterized by a complex structure with multiple functional groups . The IUPAC name of Anhydro simvastatin is [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate .Chemical Reactions Analysis

Simvastatin is subjected to various chemical reactions under stress conditions of oxidative, acid, base, hydrolytic, thermal, and photolytic degradation . The degradation behavior of simvastatin has been assessed using experimental design methodology .Physical And Chemical Properties Analysis

The physical and chemical properties of Anhydro simvastatin are characterized by its molecular weight of 400.5 g/mol . Further analysis of its physical and chemical properties would require more specific experimental data .科学研究应用

肝毒性和细胞机制

辛伐他汀的肝毒性作用及其潜在的细胞机制已得到广泛的研究。蛋白质组学和转录组学数据的整合分析确定了与辛伐他汀诱导的肝毒性相关的通路,突出了该药物对肝脏细胞损伤的影响。这项研究阐明了NRF2介导的氧化应激反应、细胞色素P450介导的异种生物代谢、脂肪酸代谢、胆汁代谢和炎症通路,提供了对辛伐他汀对肝细胞潜在毒性作用的见解(Young-Eun Cho et al., 2013)。

对成骨细胞分化的影响

已证明辛伐他汀通过促进成骨细胞分化对骨骼具有合成代谢作用。一项研究表明,辛伐他汀增强成骨细胞的碱性磷酸酶活性和矿化作用,表明其在治疗骨质疏松症等代谢性骨病方面的潜在用途(T. Maeda et al., 2001)。

神经保护作用

对辛伐他汀神经保护作用的研究表明,它具有上调对细胞存活至关重要的Bcl-2 mRNA和蛋白质的能力。这表明辛伐他汀可能对神经元细胞的兴奋性毒性提供保护,突出了其在神经退行性疾病中的潜在治疗应用(L. Johnson-Anuna et al., 2007)。

抗炎特性

辛伐他汀的抗炎特性已在各种疾病的背景下得到研究。已发现它能抑制炎症细胞因子如白细胞介素-6和白细胞介素-8的分泌,表明其在治疗炎症性疾病中的效用(A. Rezaie-Majd et al., 2002)。

心血管应用

在心血管领域,辛伐他汀已被评估其对家族性高胆固醇血症儿童内皮功能的影响,表明其改善内皮功能和降低未来心血管疾病风险的潜力(S. de Jongh et al., 2002)。

作用机制

Target of Action

Anhydrosimvastatin, also known as Dehydro Simvastatin, Anhydro simvastatin, or Dehydrosimvastatin, is a derivative of simvastatin. The primary target of Anhydrosimvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Anhydrosimvastatin acts by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . As a result, the production of cholesterol is reduced, leading to a decrease in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Anhydrosimvastatin affects the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . The inhibition of this pathway leads to a reduction in these lipid levels .

Pharmacokinetics

Simvastatin undergoes extensive first-pass extraction in the liver, the primary site of action . It is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions .

Result of Action

The primary result of Anhydrosimvastatin’s action is a reduction in the levels of LDL cholesterol . This reduction is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . The use of statins has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of Anhydrosimvastatin, like other statins, can be influenced by various environmental factors. These include the patient’s diet, other medications they may be taking, and their overall health status. For example, certain foods and medications can affect the metabolism of Anhydrosimvastatin, potentially altering its efficacy and safety .

未来方向

Statins, including simvastatin, have gained attention for their potential therapeutic role in treating other conditions such as multiple sclerosis, systemic lupus erythematosus, Alzheimer’s disease, and chronic liver disease . There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease .

生化分析

Biochemical Properties

Anhydrosimvastatin, like other statins, interacts with a key enzyme in the cholesterol biosynthesis pathway, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . By inhibiting this enzyme, Anhydrosimvastatin reduces the production of mevalonate, a crucial intermediate in the synthesis of cholesterol . This interaction is characterized by competitive inhibition, where Anhydrosimvastatin competes with the natural substrate, HMG-CoA, for binding to the active site of the enzyme .

Cellular Effects

Anhydrosimvastatin influences cell function primarily by reducing intracellular cholesterol levels . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, reduced cholesterol levels can alter the composition and fluidity of cell membranes, affecting the function of membrane-bound proteins and receptors .

Molecular Mechanism

The molecular mechanism of Anhydrosimvastatin involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity and thus reducing the conversion of HMG-CoA to mevalonate . This leads to a decrease in cholesterol synthesis. Additionally, Anhydrosimvastatin may also influence gene expression by modulating the activity of sterol regulatory element-binding proteins, transcription factors that regulate genes involved in cholesterol and lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of Anhydrosimvastatin in laboratory settings can vary over time. For instance, its inhibitory effect on HMG-CoA reductase can lead to an initial rapid decrease in cholesterol synthesis, followed by a slower, sustained reduction

Dosage Effects in Animal Models

The effects of Anhydrosimvastatin in animal models can vary with dosage . Lower doses typically result in a reduction in cholesterol levels, while higher doses may lead to more pronounced effects, including potential toxic or adverse effects

Metabolic Pathways

Anhydrosimvastatin is involved in the cholesterol biosynthesis pathway, specifically in the step catalyzed by HMG-CoA reductase . It may also interact with other enzymes or cofactors in this pathway. The effects of Anhydrosimvastatin on metabolic flux or metabolite levels are topics of ongoing investigation.

Transport and Distribution

The transport and distribution of Anhydrosimvastatin within cells and tissues are likely influenced by various factors, including its lipophilicity and the presence of specific transporters . Anhydrosimvastatin, like other statins, is thought to be selectively distributed to the liver, where it exerts its primary therapeutic effect .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the endoplasmic reticulum, where HMG-CoA reductase is located

属性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYWBTKPNWCYHM-RLSQPJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175328 | |

| Record name | Anhydro simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210980-68-0 | |

| Record name | Anhydro simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydro simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 210980-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDRO SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the analytical challenges in detecting Anhydro Simvastatin in Simvastatin drug samples?

A1: Anhydro Simvastatin is a known impurity found in both the fermentation broth and the final product of Simvastatin. Detecting this impurity requires sensitive and specific analytical methods. The research paper "Application of ion-trap mass spectrometry for identification and structural determination of an unknown impurity in simvastatin" [] highlights the use of advanced techniques like HPLC-MS and MS/MS for this purpose. These techniques allow for the separation and identification of Anhydro Simvastatin even in the presence of other impurities and the active drug itself.

Q2: Are there alternative analytical methods for analyzing related substances in Simvastatin tablets?

A2: Yes, the paper "Comparison and discussion of RP-HPLC analysis for related substances in simvastatin tablets" [] explores different RP-HPLC methods and columns for analyzing related substances, including Anhydro Simvastatin, in Simvastatin tablets. The study compares the specificity, sensitivity, and accuracy of these methods, ultimately recommending the ChP 2010 method as the optimal choice due to its enhanced sensitivity and ability to detect a wider range of impurities. This highlights that researchers are actively investigating and refining analytical techniques for a more comprehensive analysis of Simvastatin drug quality.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

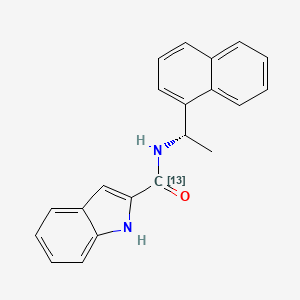

![3-Amino-1H-dibenzo[c,f]imidazo[1,5-a]azepin-9(13bH)-one hydrochloride](/img/structure/B565269.png)